Ertapenem Side Chain Enantiomer 2 Hydrochloride is a derivative of the carbapenem antibiotic ertapenem, specifically identified by its chemical formula and a molecular weight of approximately 266.32 g/mol. This compound plays a significant role in the synthesis of ertapenem, which is utilized in treating various bacterial infections. The compound is also known as 3-((2R,4R)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride (1:1) and has the CAS number 503607-49-6 .
Ertapenem Side Chain Enantiomer 2 Hydrochloride is classified under antibiotics, particularly within the category of beta-lactam antibiotics. Its primary function is to inhibit bacterial cell wall synthesis, making it crucial in combating both Gram-positive and Gram-negative bacterial infections. The compound is primarily sourced from synthetic processes involving various chemical reactions that yield the desired enantiomeric form necessary for biological activity .
The synthesis of Ertapenem Side Chain Enantiomer 2 Hydrochloride involves several intricate steps, typically starting from L-hydroxyproline. Key methods include:
The molecular structure of Ertapenem Side Chain Enantiomer 2 Hydrochloride can be characterized by its distinct functional groups:
The compound's structural formula can be represented as follows:
Key data points include:
Ertapenem Side Chain Enantiomer 2 Hydrochloride participates in several chemical reactions:
These reactions are crucial for modifying the compound during synthesis or for generating derivatives that may exhibit enhanced biological activity.
Ertapenem Side Chain Enantiomer 2 Hydrochloride exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis in bacteria. This binding disrupts the final stages of cell wall formation, leading to cell lysis and ultimately bacterial death .
Key physical and chemical properties include:
Additional analytical data would typically be gathered using techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity and identify potential impurities during synthesis .
Ertapenem Side Chain Enantiomer 2 Hydrochloride has significant applications in various fields:
The compound features a complex polycyclic structure with defined chiral centers that dictate its stereochemical identity. Its pyrrolidine-2-carboxamido benzoic acid hydrochloride backbone contains specific (2R,4R) configurations at the mercaptopyrrolidine moiety, differentiating it from other stereoisomers [1] [4]. The hydrochloride salt form enhances stability and solubility, facilitating analytical applications in chromatographic separation techniques. Key structural elements include:
Characterization employs advanced analytical techniques including chiral HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemical purity >95%, as required for reference standards [4] [8]. The molecular weight of 302.77 g/mol and specific optical rotation values serve as critical identity markers [6]. This structural precision enables discrimination between enantiomers during API synthesis, where unintended stereoisomer formation could compromise antibiotic efficacy.
Table 1: Structural Identifiers of Ertapenem Side Chain Enantiomer 2 HCl
Parameter | Specification |
---|---|
CAS Number | 503607-49-6 |
IUPAC Name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
Molecular Formula | C₁₂H₁₅ClN₂O₃S |
Molar Mass | 302.77 g/mol |
Chiral Centers | (2R,4R) configuration |
Primary Use | HPLC reference standard for ertapenem impurity profiling |
Impurity profiling constitutes a regulatory requirement under ICH Q3A/B, USFDA, and EMA guidelines to ensure drug safety. Ertapenem Side Chain Enantiomer 2 HCl is classified as a "specified impurity" with established acceptance thresholds typically not exceeding 0.15% of the API [3] [10]. Its profiling serves multiple regulatory purposes:
ICH Q3A classifies impurities into three categories with distinct control strategies:
Ertapenem Side Chain Enantiomer 2 HCl falls under organic impurities requiring strict quantification during release testing. Regulatory submissions must include:
The compound enables compliance with ICH Q6A specifications for stereoisomeric drugs, particularly Test Procedure 4.1.1 requiring "suitable stereospecific tests" when chirality influences biological activity [9] [10]. Its use in quality control laboratories supports the FDA's process analytical technology (PAT) framework by providing reference points for real-time manufacturing monitoring.
Table 3: Regulatory Classification and Control of Ertapenem Impurities
Impurity Category | Representative Compounds | ICH Guideline | Typical Limit |
---|---|---|---|
Enantiomeric Impurities | Ertapenem Side Chain Enantiomer 2 HCl | Q3A(R2) | ≤0.15% |
Degradation Products | Ring-open impurity (CAS 357154-27-9) | Q1A(R2) | ≤0.20% |
Process-Related | Dimer I (CAS 1199797-41-5) | Q3B(R2) | ≤0.20% |
Residual Solvents | Methanol, acetone | Q3C(R8) | 3000 ppm |
Inorganic Impurities | Palladium catalysts | Q3D(R2) | ≤10 ppm |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: